molecular formula C2H4N2O3 B081292 2-Nitroacetamide CAS No. 14011-21-3

2-Nitroacetamide

Cat. No.: B081292
CAS No.: 14011-21-3
M. Wt: 104.07 g/mol
InChI Key: QXDAKFBVTWGQHQ-UHFFFAOYSA-N
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Description

2-Nitroacetamide is a colorless crystalline solid with the molecular formula C2H4N2O3. It is stable under normal temperature and pressure but can explode under high temperature, intense friction, or strong impact. This compound is soluble in some organic solvents, such as alcohols, ethers, and ketones .

Preparation Methods

2-Nitroacetamide can be synthesized through various methods. One common method involves the reaction of acetic acid and nitric acid under the catalysis of sulfuric acid to generate nitroacetic acid, which is then dehydrated to produce nitroacetamide . Industrial production methods typically involve similar chemical reactions but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-Nitroacetamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitroacetic acid.

    Reduction: It can be reduced to form amides or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Nitroacetamide can be compared with other nitro compounds such as nitroethane and nitromethane. While all these compounds share the nitro group, nitroacetamide is unique due to the presence of the amide group, which influences its reactivity and solubility. Similar compounds include:

This compound’s combination of the nitro and amide groups gives it distinct properties that make it valuable in various applications.

Properties

IUPAC Name

2-nitroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDAKFBVTWGQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299360
Record name 2-Nitroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14011-21-3
Record name 14011-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of nitroacetamide?

A1: The molecular formula of nitroacetamide is C2H4N2O3, and its molecular weight is 104.06 g/mol. []

Q2: Is there any spectroscopic data available for nitroacetamide?

A2: Yes, spectroscopic data, including NMR and IR, has been used to analyze the structure of nitroacetamide and its derivatives. For instance, NMR analysis was crucial in understanding the cyclization mechanism of N-(3-hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides in triflic acid. []

Q3: What is the structure of nitroacetamide?

A3: Nitroacetamide exists as a near-planar anion with an intramolecular hydrogen bond and delocalization of the negative charge. []

Q4: How do nitroacetamides react with ketones?

A4: In the presence of amines, 1-substituted 3,5-dinitro-2-pyridones undergo ring transformation when reacted with 1,3-disubstituted acetones. This reaction yields p-nitroaniline derivatives and N-substituted 2-nitroacetamide. The reaction proceeds via enamine intermediates. []

Q5: Can nitroacetamides be used to synthesize isoxazole derivatives?

A5: Yes, nitroacetamides react with electron-deficient dipolarophiles in water under base catalysis to yield isoxazole derivatives through condensation reactions. Water as a solvent enhances selectivity towards condensation and shortens the induction period compared to chloroform. []

Q6: Are there electrochemical methods to introduce a nitroacetamide group to dienes?

A7: Yes, indirect electrochemical nitration using electrogenerated nitronium tetrafluoroborate (NO2BF4) from N2O4 enables nitroacetamidation of conjugated dienes. This reaction results in a mixture of 1,2- and 1,4-addition products. []

Q7: How does the reaction of nitroacetamides with thionation reagents proceed?

A8: Nitroacetamides react with thionation reagents to produce mono- and dithiooxalic acid diamides. [, ]

Q8: Can nitroacetamides be used to synthesize furoxan-3,4-dicarboxamides?

A9: Yes, nitroacetamides can be utilized in the synthesis of furoxan-3,4-dicarboxamides. [, ]

Q9: What is the role of triflic acid in reactions involving nitroacetamide derivatives?

A10: Triflic acid acts as a strong acid catalyst in reactions involving nitroacetamide derivatives. For example, N-(3-hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides undergo intramolecular cyclization in triflic acid to yield benzofused lactams. [, ]

Q10: What are some applications of nitroacetamide derivatives?

A11: Nitroacetamide derivatives have been explored as potential intermediates in the synthesis of various heterocyclic compounds with potential biological and pharmacological activities. [, ] For example, a pyrido[3,4-d]pyrimidine analog of pteroic acid was synthesized using a multistep process involving ethyl nitroacetamide. []

Q11: Are there any agricultural applications of nitroacetamide derivatives?

A12: Research suggests that some N-nitroacetamide derivatives derived from 2,4-D show potential as herbicides. []

Q12: How is computational chemistry used to study nitroacetamides?

A13: Density Functional Theory (DFT) calculations are used to investigate the acidity of nitroacetamides and their derivatives, particularly the impact of substituents on the pKa values. These calculations often involve modeling the molecules in an explicit water environment to better understand their behavior in solution. [, ]

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